molecular formula C23H28N2O3 B2449746 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide CAS No. 921792-51-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide

Cat. No. B2449746
CAS RN: 921792-51-0
M. Wt: 380.488
InChI Key: KXGLPIZMZCEJAX-UHFFFAOYSA-N
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide is a useful research compound. Its molecular formula is C23H28N2O3 and its molecular weight is 380.488. The purity is usually 95%.
BenchChem offers high-quality N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enantioselective Synthesis and Metabolic Studies

The compound has been implicated in the enantioselective synthesis of metabolites, particularly related to vasopressin V2 receptor antagonists. For example, Matsubara et al. (2000) demonstrated the lipase-catalyzed transesterification approach to synthesize optical isomers of related compounds, highlighting the compound's role in developing therapeutics for conditions modulated by vasopressin receptors Matsubara et al., 2000.

Advancements in Agricultural Sciences

In agricultural science, the formulation of nanoparticles for sustained release of fungicides presents a novel application. Campos et al. (2015) developed solid lipid nanoparticles and polymeric nanocapsules for carbendazim and tebuconazole, offering a new approach to plant disease management with reduced environmental impact Campos et al., 2015.

Serotonin-3 Receptor Antagonism

Research on serotonin-3 (5-HT3) receptor antagonists has been significant for therapeutic applications. Harada et al. (1995) explored the structure-activity relationships of compounds including the N-(1,4-dimethylhexahydro-1H-1,4-diazepin-6-yl)benzamide 9 and its analogues, revealing potent antagonistic activity relevant to conditions like emesis and IBS Harada et al., 1995.

Molecular Engineering and Design

The design and synthesis of novel molecules for various applications, including nonlinear optical (NLO) properties and antimicrobial activity, are also significant. Almansour et al. (2016) synthesized benzimidazole-tethered oxazepine hybrids with potential NLO applications, showcasing the role of such compounds in materials science Almansour et al., 2016.

Antimicrobial and Anticancer Agents

Finally, the synthesis of novel benzoxepine-1,2,3-triazole hybrids by Kuntala et al. (2015) for potential antibacterial and anticancer applications underscores the compound's versatility in drug development. Their work exemplifies the ongoing efforts to leverage complex organic molecules for therapeutic purposes Kuntala et al., 2015.

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3/c1-15(2)13-25-19-12-17(24-21(26)18-9-7-6-8-16(18)3)10-11-20(19)28-14-23(4,5)22(25)27/h6-12,15H,13-14H2,1-5H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXGLPIZMZCEJAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC(C)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide

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